molecular formula C28H31NO5 B11223103 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethylphenyl)methanone

Cat. No.: B11223103
M. Wt: 461.5 g/mol
InChI Key: RXTVDCHDKKJOIJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a benzoyl group, dimethoxy groups, and a methoxyphenoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using 3,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The dimethoxy groups are introduced through methylation reactions, typically using methanol and a strong base like sodium hydride.

    Attachment of the Methoxyphenoxy Group: The final step involves the attachment of the methoxyphenoxy group through an etherification reaction, using 2-methoxyphenol and a suitable coupling agent like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl-substituted tetrahydroisoquinoline.

    Substitution: Phenolic derivatives.

Scientific Research Applications

2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
  • 2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-ethoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Uniqueness

2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl, methoxy, and methoxyphenoxy groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4-dimethylphenyl)methanone

InChI

InChI=1S/C28H31NO5/c1-18-10-11-21(14-19(18)2)28(30)29-13-12-20-15-26(32-4)27(33-5)16-22(20)23(29)17-34-25-9-7-6-8-24(25)31-3/h6-11,14-16,23H,12-13,17H2,1-5H3

InChI Key

RXTVDCHDKKJOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC)C

Origin of Product

United States

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